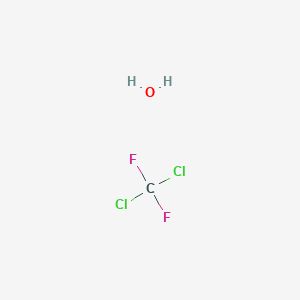

Freon-12 hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Freon-12 hydrate is typically synthesized under controlled temperature and pressure conditions. The formation of this hydrate involves the interaction of dichlorodifluoromethane gas with water at low temperatures and high pressures. The process can be represented by the following reaction:

CCl2F2+H2O→CCl2F2⋅H2O

The reaction conditions for the formation of this compound generally involve temperatures below 273 K and pressures above 0.1 MPa . The exact conditions can vary depending on the desired properties of the hydrate.

Industrial Production Methods

Industrial production of this compound involves the use of specialized equipment to maintain the necessary temperature and pressure conditions. The process typically includes the following steps:

Gas Saturation: Water is saturated with dichlorodifluoromethane gas under controlled conditions.

Cooling: The saturated water is cooled to temperatures below 273 K to promote hydrate formation.

Pressurization: The system is pressurized to ensure the stability of the hydrate phase.

Análisis De Reacciones Químicas

Types of Reactions

Freon-12 hydrate primarily undergoes dissociation reactions, where the hydrate decomposes into its constituent water and gas molecules. This process can be influenced by changes in temperature and pressure.

Common Reagents and Conditions

The dissociation of this compound can be induced by increasing the temperature or decreasing the pressure. The reaction can be represented as:

CCl2F2⋅H2O→CCl2F2+H2O

Major Products

The primary products of the dissociation reaction are dichlorodifluoromethane gas and water. The process can also result in the formation of ice if the temperature is sufficiently low .

Aplicaciones Científicas De Investigación

Freon-12 hydrate has several applications in scientific research, including:

Gas Storage and Transportation: Due to its ability to encapsulate gas molecules, this compound can be used for the storage and transportation of gases.

Thermodynamic Studies: The unique properties of this compound make it an ideal subject for studying phase equilibria and thermodynamic behavior.

Environmental Applications: Research is being conducted on the potential use of this compound for carbon dioxide sequestration and other environmental applications.

Mecanismo De Acción

The mechanism of action of Freon-12 hydrate involves the encapsulation of dichlorodifluoromethane molecules within a lattice of water molecules. This process is driven by the formation of hydrogen bonds between water molecules, creating a stable structure that traps the gas molecules. The stability of the hydrate is influenced by temperature and pressure conditions .

Comparación Con Compuestos Similares

Freon-12 hydrate can be compared with other gas hydrates, such as those formed by methane, carbon dioxide, and other freons. Some similar compounds include:

Methane Hydrate: Formed by the encapsulation of methane molecules within a water lattice. It is known for its potential as an energy resource.

Carbon Dioxide Hydrate: Formed by the encapsulation of carbon dioxide molecules. It is being studied for its potential in carbon capture and storage.

Freon-134a Hydrate: Similar to this compound but formed with tetrafluoroethane (Freon-134a).

This compound is unique due to its specific formation conditions and the properties of dichlorodifluoromethane, making it suitable for specialized applications in gas storage and environmental research.

Propiedades

Número CAS |

20814-57-7 |

|---|---|

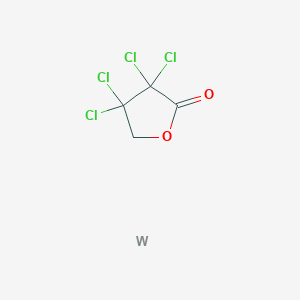

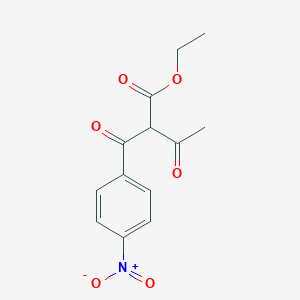

Fórmula molecular |

CH2Cl2F2O |

Peso molecular |

138.93 g/mol |

Nombre IUPAC |

dichloro(difluoro)methane;hydrate |

InChI |

InChI=1S/CCl2F2.H2O/c2-1(3,4)5;/h;1H2 |

Clave InChI |

HVZOXKBJWSAXLM-UHFFFAOYSA-N |

SMILES canónico |

C(F)(F)(Cl)Cl.O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)

![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)

![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)

![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)